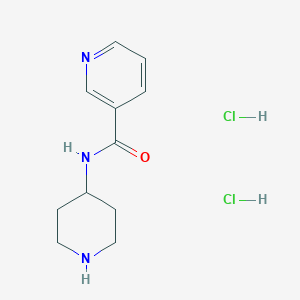

N-(Piperidin-4-yl)nicotinamide dihydrochloride

Descripción

BenchChem offers high-quality N-(Piperidin-4-yl)nicotinamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Piperidin-4-yl)nicotinamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-piperidin-4-ylpyridine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c15-11(9-2-1-5-13-8-9)14-10-3-6-12-7-4-10;;/h1-2,5,8,10,12H,3-4,6-7H2,(H,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABGFLNBMSQLSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to N-(Piperidin-4-yl)nicotinamide Dihydrochloride: Core Properties and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Piperidin-4-yl)nicotinamide dihydrochloride is a heterocyclic compound featuring a nicotinamide moiety linked to a piperidine ring. This structure is of significant interest in medicinal chemistry due to the established biological roles of both constituent parts. Nicotinamide, a form of vitamin B3, is a precursor to the essential coenzymes NAD+ and NADP+, playing a vital role in cellular metabolism, DNA repair, and possessing anti-inflammatory properties. The piperidine scaffold is a privileged structure found in a vast array of approved pharmaceutical agents, recognized for its favorable pharmacokinetic properties. This technical guide provides a comprehensive overview of the fundamental properties of N-(Piperidin-4-yl)nicotinamide dihydrochloride, including its synthesis, potential biological activity, and relevant analytical considerations, positioning it as a molecule with potential for further investigation in drug discovery and development.

Introduction: A Molecule of Two Halves

The unique combination of a nicotinamide head and a piperidine tail in N-(Piperidin-4-yl)nicotinamide dihydrochloride presents a compelling case for its exploration in drug discovery. Nicotinamide is a well-understood biological molecule, integral to cellular redox reactions and a modulator of various enzymatic processes, including those involved in inflammation and DNA repair[1][2]. The piperidine ring is a ubiquitous structural motif in medicinal chemistry, valued for its ability to confer drug-like properties and to serve as a versatile scaffold for interacting with biological targets[1][3][4]. The amalgamation of these two entities suggests a potential for synergistic or novel pharmacological activities. This guide will delve into the foundational scientific principles of this compound, providing a framework for its further study.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₁₁H₁₇Cl₂N₃O | Based on the structure of the free base and the addition of two HCl molecules. |

| Molecular Weight | ~282.18 g/mol | Calculated based on the molecular formula. The related isonicotinamide hydrochloride has a molecular weight of 241.72 g/mol [5]. |

| Appearance | White to off-white solid | Typical appearance for organic hydrochloride salts. |

| Solubility | Likely soluble in water and polar organic solvents like methanol and ethanol. | The dihydrochloride salt form significantly increases polarity and aqueous solubility[7][8]. |

| Melting Point | Expected to be a high-melting solid, likely decomposing at elevated temperatures. | Hydrochloride salts of organic amines are typically crystalline solids with high melting points. |

| Storage | Store in a cool, dry place, sealed from moisture. | Recommended for hydrochloride salts to prevent degradation. The related isonicotinamide hydrochloride is stored at room temperature in a dry, sealed container[5]. |

Synthesis and Manufacturing

A robust and scalable synthesis is paramount for the advancement of any chemical entity in a research and development setting. While a specific, validated protocol for N-(Piperidin-4-yl)nicotinamide dihydrochloride is not published, a logical and feasible synthetic route can be designed based on established organic chemistry principles. The most direct approach involves the acylation of a protected 4-aminopiperidine derivative with nicotinic acid or an activated derivative thereof, followed by deprotection and salt formation.

Proposed Synthetic Pathway

Caption: Proposed synthesis of N-(Piperidin-4-yl)nicotinamide dihydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(1-(tert-butoxycarbonyl)piperidin-4-yl)nicotinamide

-

To a solution of Boc-4-aminopiperidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C, add a solution of nicotinoyl chloride (1.1 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(1-(tert-butoxycarbonyl)piperidin-4-yl)nicotinamide.

Step 2: Synthesis of N-(Piperidin-4-yl)nicotinamide (Free Base)

-

Dissolve the purified product from Step 1 in a suitable solvent such as 1,4-dioxane or DCM.

-

Add an excess of a strong acid, such as hydrochloric acid in dioxane (e.g., 4M solution) or trifluoroacetic acid (TFA).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting residue is the crude N-(Piperidin-4-yl)nicotinamide, likely as a salt of the acid used for deprotection. This can be neutralized with a base to obtain the free base if required for the next step.

Step 3: Formation of N-(Piperidin-4-yl)nicotinamide Dihydrochloride

-

Dissolve the N-(Piperidin-4-yl)nicotinamide free base in a minimal amount of a suitable solvent like ethanol or methanol.

-

Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution, or add a stoichiometric excess (at least 2 equivalents) of a concentrated solution of HCl in a solvent like diethyl ether or isopropanol.

-

A precipitate should form. Continue stirring in the cold for 30-60 minutes.

-

Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any non-salt impurities, and dry under vacuum to yield N-(Piperidin-4-yl)nicotinamide dihydrochloride.

Biological Activity and Mechanism of Action

The pharmacological profile of N-(Piperidin-4-yl)nicotinamide dihydrochloride is predicted to be influenced by both its nicotinamide and piperidine components.

The Role of the Nicotinamide Moiety

Nicotinamide is a precursor to NAD+ and NADP+, which are critical coenzymes in hundreds of redox reactions essential for cellular energy metabolism[1]. Beyond its role in energy production, NAD+ is a substrate for several enzymes, including:

-

Poly(ADP-ribose) polymerases (PARPs): Involved in DNA repair and cell death pathways. Nicotinamide can inhibit PARP activity, which may offer protection against certain types of cellular stress[9].

-

Sirtuins: A class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including inflammation, metabolism, and aging.

-

CD38 and CD157: NAD+-glycohydrolases that are involved in calcium signaling.

By modulating the activity of these enzymes, nicotinamide exhibits a range of biological effects, including anti-inflammatory, antioxidant, and neuroprotective properties[1][10].

The Contribution of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, present in numerous clinically successful drugs targeting a wide array of biological systems[1][3]. Its conformational flexibility allows it to adopt various spatial arrangements, enabling it to fit into diverse binding pockets of proteins.

Potential as a Somatostatin Receptor Antagonist

A significant lead into the specific biological activity of the N-(piperidin-4-yl)nicotinamide scaffold comes from a study on related compounds as somatostatin receptor antagonists[11][12]. Somatostatin is a neuropeptide that regulates a variety of physiological processes by binding to its five receptor subtypes (SST1-5). Antagonists of these receptors have therapeutic potential in conditions such as diabetes and neuroendocrine tumors[13].

A study on piperidinyl-nicotinamides revealed that benzyl-substituted derivatives are potent and selective antagonists of the somatostatin receptor subtype 5 (SST5)[11][12]. The reported activity (Ki) for these compounds ranged from 2.4 to 436 nM[11][12]. While the specific activity of the unsubstituted N-(Piperidin-4-yl)nicotinamide was not detailed, this finding strongly suggests that the core scaffold has an affinity for somatostatin receptors.

Caption: Postulated mechanism of action as an SST5 antagonist.

Further research is warranted to determine the binding affinity and selectivity profile of N-(Piperidin-4-yl)nicotinamide dihydrochloride across all somatostatin receptor subtypes.

Analytical Methodologies

The development of robust analytical methods is crucial for the characterization, purity assessment, and quantification of any new chemical entity. For N-(Piperidin-4-yl)nicotinamide dihydrochloride, a combination of chromatographic and spectroscopic techniques would be employed.

Chromatographic Methods

Given the polar nature of the dihydrochloride salt, High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) would be a suitable method for purity determination and quantification.

Hypothetical HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic modifier in the mobile phase is important for good peak shape of the amine.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the nicotinamide chromophore (around 260 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

This method would need to be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

Spectroscopic Methods

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be ideal for confirming the molecular weight of the compound. In positive ion mode, a peak corresponding to the protonated free base [M+H]⁺ would be expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation. The spectra would show characteristic signals for the protons and carbons of both the piperidine and nicotinamide rings. The integration of the proton signals would confirm the ratio of the two moieties.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H and C=O stretches of the amide and the C=N and C=C stretches of the pyridine ring. The presence of the hydrochloride salt will also influence the N-H stretching region[7].

Safety and Toxicology

While no specific toxicity data for N-(Piperidin-4-yl)nicotinamide dihydrochloride is available, a preliminary assessment can be made based on the known profiles of its components.

-

Nicotinamide: Generally considered safe and is used as a dietary supplement. High doses can cause mild side effects such as nausea, and in rare cases, hepatotoxicity has been reported with very high, prolonged intake[9].

-

Piperidine Derivatives: The toxicity of piperidine derivatives varies widely depending on the specific substitutions. As a class, they can have effects on the central nervous system.

The GHS hazard statements for the related isomer, N-(Piperidin-4-yl)isonicotinamide hydrochloride, include warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation[5]. It is prudent to handle N-(Piperidin-4-yl)nicotinamide dihydrochloride with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area. Comprehensive toxicological studies would be required to establish a full safety profile for this compound.

Conclusion and Future Directions

N-(Piperidin-4-yl)nicotinamide dihydrochloride is a molecule with a compelling scientific rationale for further investigation. The convergence of the well-established biological roles of nicotinamide and the privileged nature of the piperidine scaffold, coupled with preliminary evidence suggesting activity at somatostatin receptors, positions this compound as a promising starting point for drug discovery programs.

Future research should focus on:

-

Definitive Synthesis and Characterization: Development and validation of a scalable synthetic route and full physicochemical characterization of the dihydrochloride salt.

-

In-depth Pharmacological Profiling: Comprehensive screening against all somatostatin receptor subtypes to determine its binding affinity and selectivity. Functional assays should be conducted to confirm its antagonist activity.

-

Pharmacokinetic and Toxicological Evaluation: In vitro and in vivo studies to assess its ADME (absorption, distribution, metabolism, and excretion) properties and to establish a comprehensive safety profile.

The insights provided in this technical guide offer a solid foundation for researchers and drug development professionals to embark on the further exploration of N-(Piperidin-4-yl)nicotinamide dihydrochloride and its potential as a novel therapeutic agent.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 936, Nicotinamide. [Link]

-

Alker, A., Binggeli, A., Christ, A. D., Green, L., Maerki, H. P., Martin, R. E., & Mohr, P. (2010). Piperidinyl-nicotinamides as potent and selective somatostatin receptor subtype 5 antagonists. Bioorganic & medicinal chemistry letters, 20(14), 4253–4257. [Link]

-

Rona, G., & Rutter, J. (2018). The Influence of Nicotinamide on Health and Disease in the Central Nervous System. The international journal of tryptophan research : IJTR, 11, 1178646918776658. [Link]

-

El-Sayed, M. A. A. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC advances, 12(47), 30558–30584. [Link]

-

ResearchGate. Piperidinyl-nicotinamides as potent and selective somatostatin receptor subtype 5 antagonists | Request PDF. [Link]

-

ResearchGate. Purification of organic hydrochloride salt?. [Link]

-

ResearchGate. Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Journal of the Indian Chemical Society, 98(11), 100188. [Link]

-

Hocart, S. J., Jain, R., Murphy, W. A., Taylor, J. E., Coy, D. H., & Culler, M. D. (2001). Highly potent and subtype selective ligands derived by N-methyl scan of a somatostatin antagonist. Journal of medicinal chemistry, 44(9), 1427–1434. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-27. [Link]

-

Asian Journal of Chemistry. Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. [Link]

-

EPTQ. Chemical analysis in amine system operations. [Link]

-

Wikipedia. Somatostatin receptor antagonist. [Link]

-

Sciencemadness.org. Forming oxalte salts of amines. [Link]

-

Ginj, M., Zhang, H., Waser, B., Cescato, R., Reubi, J. C., & Maecke, H. R. (2006). Amide-to-Triazole Switch in Somatostatin-14-Based Radioligands: Impact on Receptor Affinity and In Vivo Stability. Molecules (Basel, Switzerland), 26(11), 3291. [Link]

-

Pharmaffiliates. 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Dihydrochloride | 781649-84-1. [Link]

-

Loba Chemie. NICOTINAMIDE | 98-92-0 CAS. [Link]

-

Rennie, G., & Chen, A. C. (2019). Nicotinamide and neurocognitive function. CNS drugs, 33(5), 425–433. [Link]

Sources

- 1. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy N-(4-piperidinylmethyl)isonicotinamide hydrochloride [smolecule.com]

- 3. 1219948-64-7|Piperidin-4-yl nicotinate hydrochloride|BLD Pharm [bldpharm.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. 1219979-61-9|N-(Piperidin-4-yl)isonicotinamide hydrochloride|BLD Pharm [bldpharm.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. theses.gla.ac.uk [theses.gla.ac.uk]

- 10. Piperidinyl-nicotinamides as potent and selective somatostatin receptor subtype 5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to N-(Piperidin-4-yl)nicotinamide Dihydrochloride

Abstract

N-(Piperidin-4-yl)nicotinamide dihydrochloride is a synthetic compound that integrates two well-established pharmacophores: the nicotinamide moiety, a derivative of vitamin B3 with crucial roles in cellular metabolism and signaling, and a piperidine ring, a ubiquitous scaffold in centrally active pharmaceuticals. While the definitive mechanism of action for this specific conjugate remains to be fully elucidated in publicly accessible literature, its structural composition provides a strong foundation for postulating several compelling and testable hypotheses. This technical guide will deconstruct the molecule to its core components, exploring the established pharmacology of each and, from this, constructing a scientifically rigorous framework of its potential mechanisms of action. We will delve into hypothetical signaling pathways, propose detailed experimental protocols for their validation, and present the kind of data that would be anticipated. This document is intended for researchers, scientists, and drug development professionals as a foundational resource to guide future investigation into this promising molecule.

Deconstruction of a Bifunctional Molecule: Two Pharmacophores, Multiple Possibilities

The logical starting point for understanding the potential mechanism of action of N-(Piperidin-4-yl)nicotinamide dihydrochloride is to analyze its constituent parts: the nicotinamide "head" and the piperidine "tail". This bifunctional nature suggests three possibilities: the molecule's activity is driven primarily by one of the moieties, or the two work in synergy to produce a novel pharmacological profile.

-

The Nicotinamide Moiety: As a derivative of vitamin B3, nicotinamide is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[1][2] These molecules are central to cellular energy metabolism.[2] Beyond its bioenergetic role, nicotinamide is also a known inhibitor of several enzymes, most notably poly(ADP-ribose) polymerases (PARPs) and sirtuins, which are involved in DNA repair, genomic stability, and inflammation.[1][3]

-

The Piperidine Moiety: The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[4][5] Its conformational flexibility allows it to interact with a wide range of biological targets.[5] Derivatives of piperidine have been shown to possess a multitude of pharmacological activities, including anticancer and antimicrobial properties.[6][7] Notably, certain piperidine-containing compounds act as potent and selective inverse agonists of the histamine H3 receptor, a key regulator of neurotransmitter release in the CNS.[8][9]

Hypothetical Mechanism 1: A PARP-Inhibiting, DNA-Repair Modulating Agent

One of the most compelling hypothetical mechanisms for N-(Piperidin-4-yl)nicotinamide dihydrochloride is centered on the known activity of its nicotinamide component as a PARP inhibitor. PARP enzymes, particularly PARP-1, are critical for the repair of single-strand DNA breaks. In cancer therapeutics, PARP inhibition is a clinically validated strategy, especially in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

The proposed mechanism would involve the N-(Piperidin-4-yl)nicotinamide molecule binding to the catalytic domain of PARP, competing with its natural substrate, NAD+. This would lead to an accumulation of DNA damage and, ultimately, apoptosis in cancer cells.

Proposed Signaling Pathway: PARP Inhibition

Caption: Hypothetical pathway of PARP-1 inhibition.

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

A chemiluminescent assay can be employed to determine the half-maximal inhibitory concentration (IC50) of N-(Piperidin-4-yl)nicotinamide dihydrochloride against PARP-1.

Methodology:

-

Reagents and Materials: Recombinant human PARP-1 enzyme, activated DNA, NAD+, PARP-1 assay buffer, chemiluminescent substrate, 384-well white plates.

-

Compound Preparation: Prepare a 10 mM stock solution of N-(Piperidin-4-yl)nicotinamide dihydrochloride in sterile water. Create a serial dilution series ranging from 100 µM to 1 pM.

-

Assay Procedure: a. To each well of a 384-well plate, add 5 µl of the compound dilution. b. Add 5 µl of a solution containing the PARP-1 enzyme and activated DNA. c. Incubate for 15 minutes at room temperature. d. Initiate the reaction by adding 10 µl of a NAD+ solution. e. Incubate for 60 minutes at room temperature. f. Add 10 µl of the chemiluminescent substrate. g. Read the plate on a luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-compound control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Anticipated Quantitative Data

| Compound | PARP-1 IC50 (nM) |

| N-(Piperidin-4-yl)nicotinamide dihydrochloride | 50 - 500 |

| Olaparib (Positive Control) | <10 |

| Vehicle (Negative Control) | >100,000 |

Hypothetical Mechanism 2: A CNS-Active Histamine H3 Receptor Inverse Agonist

The presence of the piperidine moiety strongly suggests potential activity within the central nervous system. A plausible target, based on structurally related compounds, is the histamine H3 receptor (H3R).[8][9] The H3R is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine. An inverse agonist would not only block the receptor but also inhibit its constitutive activity, leading to enhanced neurotransmitter release. This could have therapeutic potential in cognitive disorders or narcolepsy.

Proposed Experimental Workflow: H3 Receptor Binding and Functional Assays

Caption: Workflow for characterizing H3 receptor activity.

Experimental Protocol: Radioligand Binding Assay for Histamine H3 Receptor

This protocol determines the binding affinity (Ki) of the test compound for the human histamine H3 receptor.

Methodology:

-

Membrane Preparation: Use cell membranes prepared from a stable cell line expressing the recombinant human H3 receptor.

-

Radioligand: [3H]-Nα-methylhistamine will be used as the radioligand.

-

Assay Procedure: a. In a 96-well plate, combine the cell membranes, [3H]-Nα-methylhistamine, and varying concentrations of N-(Piperidin-4-yl)nicotinamide dihydrochloride. b. Incubate for 2 hours at 25°C. c. Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand. d. Allow the filters to dry, and add scintillation fluid. e. Count the radioactivity on a scintillation counter.

-

Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

Anticipated Quantitative Data

| Compound | H3R Binding Affinity (Ki, nM) |

| N-(Piperidin-4-yl)nicotinamide dihydrochloride | 10 - 100 |

| Pitolisant (Positive Control) | <20 |

| Vehicle (Negative Control) | No specific binding |

Conclusion and Future Directions

N-(Piperidin-4-yl)nicotinamide dihydrochloride presents a fascinating case for pharmacological investigation. Based on its constituent pharmacophores, we have outlined two plausible and distinct mechanisms of action: one centered on PARP inhibition with potential applications in oncology, and another focused on histamine H3 receptor modulation for CNS disorders. It is also conceivable that the molecule possesses a unique polypharmacological profile, engaging multiple targets to achieve a synergistic therapeutic effect.

The experimental protocols and anticipated data presented in this guide provide a clear roadmap for elucidating the true mechanism of action of this compound. Future research should prioritize these in vitro assays to confirm the primary target(s). Subsequent studies should then focus on cell-based assays to confirm the downstream effects on signaling pathways and, ultimately, in vivo models to establish therapeutic efficacy. The journey to understanding the full potential of N-(Piperidin-4-yl)nicotinamide dihydrochloride has just begun, and it promises to be a rewarding endeavor for the drug discovery community.

References

-

PubChem. Nicotinamide. National Center for Biotechnology Information. [Link]

- Bains P, Kaur M, Kaur J, Sharma S. Nicotinamide: Mechanism of action and indications in dermatology.

- Satbayeva E.M. et al. Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4+FoxP3+ Regulatory T Cells in Experimental Acute Lung Injury. PMC.

-

PubMed. Piperidin-4-one: the potential pharmacophore. [Link]

-

PubMed. Characterization of neuromuscular blocking action of piperidine derivatives. [Link]

- MDPI.

-

ResearchGate. A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. [Link]

-

PubMed. Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. [Link]

-

PubMed Central. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. [Link]

- MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- MDPI.

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

- Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines.

-

PubMed. Gliocidin is a nicotinamide-mimetic prodrug that targets glioblastoma. [Link]

-

Alchem Pharmtech. N-(Piperidin-4-yl)isonicotinamide hydrochloride. [Link]

Sources

- 1. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy N-(4-piperidinylmethyl)isonicotinamide hydrochloride [smolecule.com]

- 7. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of N-(Piperidin-4-yl)nicotinamide Dihydrochloride and its Analogs as Somatostatin Receptor Subtype 5 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Piperidin-4-yl)nicotinamide dihydrochloride is a synthetic small molecule featuring a piperidine ring linked to a nicotinamide moiety. While specific biological data for this exact compound is limited in publicly accessible literature, its core structure is the foundation for a class of potent and selective antagonists of the somatostatin receptor subtype 5 (SST5)[1]. This guide will delve into the biological activity of this class of piperidinyl-nicotinamides, providing a comprehensive overview of their mechanism of action, structure-activity relationships, and potential therapeutic applications, with a primary focus on their interaction with the SST5 receptor.

The somatostatin receptor system, comprising five distinct G-protein coupled receptors (SST1-5), plays a crucial role in a multitude of physiological processes, including the regulation of hormone secretion, cell proliferation, and neurotransmission[2]. The subtype-specific functions of these receptors have made them attractive targets for therapeutic intervention in various diseases, including neuroendocrine tumors, acromegaly, and diabetes[3][4]. The development of selective antagonists for these receptors, such as the piperidinyl-nicotinamide series for SST5, offers a promising avenue for novel drug discovery.

Mechanism of Action: Antagonism of the Somatostatin Receptor Subtype 5

The primary biological activity of N-(Piperidin-4-yl)nicotinamide and its structurally related analogs is their ability to act as antagonists at the SST5 receptor[1]. As antagonists, these compounds bind to the receptor but do not elicit the conformational changes necessary for its activation. Instead, they block the binding of the endogenous agonist, somatostatin, thereby inhibiting its downstream signaling pathways.

The SST5 receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi[2]. Upon activation by somatostatin, the Gαi subunit dissociates from the βγ subunits and inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can have various cellular effects, including the inhibition of hormone secretion and cell proliferation[5]. Piperidinyl-nicotinamide antagonists prevent this cascade of events by occupying the receptor's binding site.

Signaling Pathway of the SST5 Receptor

The signaling cascade initiated by the activation of the SST5 receptor is multifaceted. The primary pathway involves the inhibition of adenylyl cyclase. However, SST5 activation has also been shown to modulate other signaling molecules, including ion channels and mitogen-activated protein kinases (MAPKs)[2][5].

In Vitro Biological Activity of Piperidinyl-Nicotinamide Analogs

A study by Alker et al. (2010) provides key insights into the in vitro activity of this compound class as SST5 antagonists[1]. The researchers synthesized a series of benzyl-substituted 4-aminopiperidines and their seven-membered ring analogs, with the N-(Piperidin-4-yl)nicotinamide core being a central feature.

Receptor Binding Affinity

The binding affinities of these compounds for the human SST5 receptor were determined using a competitive radioligand binding assay. The results demonstrated that this class of molecules contains potent antagonists, with Ki values ranging from the low nanomolar to sub-micromolar range[1].

| Compound (Alker et al., 2010) | R Group | Ki (nM) for hSST5 |

| 2a | H | 436 |

| 2b | 4-F-benzyl | 14 |

| 2c | 4-Cl-benzyl | 12 |

| 2d | 4-CH3-benzyl | 26 |

| 2e | 3-F-benzyl | 2.4 |

| 2f | 3-Cl-benzyl | 3.5 |

| 2g | 3-CH3-benzyl | 8.8 |

| 2h | 2-F-benzyl | 11 |

| 2i | 2-Cl-benzyl | 10 |

| 2j | 2-CH3-benzyl | 34 |

Table 1: Binding affinities of selected N-(1-substituted-piperidin-4-yl)nicotinamides for the human SST5 receptor. Data extracted from Alker et al., 2010[1].

The data in Table 1 clearly indicate that substitution on the piperidine nitrogen significantly influences binding affinity. The unsubstituted parent compound (2a), which is N-(Piperidin-4-yl)nicotinamide, displays the lowest affinity in this series. The introduction of a benzyl group at the 1-position of the piperidine ring dramatically increases potency. Furthermore, the position of the substituent on the benzyl ring plays a crucial role, with meta-substituted analogs (e.g., 2e and 2f) exhibiting the highest affinities.

Selectivity Profile

The selectivity of these compounds for SST5 over other somatostatin receptor subtypes is a critical aspect of their pharmacological profile. The study by Alker et al. demonstrated that the piperidinyl-nicotinamide series possesses high selectivity for SST5, with significantly lower affinities for SST1, SST2, SST3, and SST4[1]. This selectivity is crucial for minimizing off-target effects and for developing targeted therapies.

Functional Antagonism

The antagonist activity of these compounds was confirmed using a functional assay that measures the inhibition of somatostatin-induced effects. A common method for assessing the functional activity of GPCR ligands is the GTPγS binding assay. This assay measures the exchange of GDP for the non-hydrolyzable GTP analog, GTPγS, on the Gα subunit upon receptor activation[4]. Antagonists will inhibit the agonist-stimulated GTPγS binding.

Experimental Protocols

Radioligand Binding Assay for SST5 Receptor

This protocol is a representative method for determining the binding affinity of test compounds to the SST5 receptor.

Workflow:

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human SST5 receptor (e.g., CHO-K1 or HEK293 cells).

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., a high-affinity [125I]-labeled somatostatin analog), and varying concentrations of the test compound.

-

For determining non-specific binding, include wells with a high concentration of a known non-labeled SST5 ligand.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with cold assay buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Functional Assay

This protocol outlines a method to assess the functional antagonist activity of the compounds.

Step-by-Step Methodology:

-

Assay Setup:

-

In a 96-well plate, add cell membranes expressing the SST5 receptor, a fixed concentration of a known SST5 agonist (e.g., somatostatin-14), and varying concentrations of the antagonist test compound.

-

Include control wells with no agonist (basal binding) and agonist only (maximal stimulation).

-

-

Reaction Initiation and Incubation:

-

Add [35S]GTPγS to all wells to initiate the binding reaction.

-

Incubate the plate at 30°C for 30-60 minutes to allow for GTPγS binding to activated G-proteins.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through a filter plate, similar to the binding assay.

-

Wash the filters to remove unbound [35S]GTPγS.

-

Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [35S]GTPγS binding against the antagonist concentration.

-

Determine the IC50 value of the antagonist for the inhibition of agonist-stimulated [35S]GTPγS binding.

-

Synthesis of N-(Piperidin-4-yl)nicotinamide

A general and plausible synthetic route to N-(Piperidin-4-yl)nicotinamide involves the acylation of a protected 4-aminopiperidine followed by deprotection.

Synthetic Scheme:

Representative Protocol:

-

Amide Coupling: To a solution of tert-butyl 4-aminopiperidine-1-carboxylate and a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane), add nicotinoyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir until completion. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the Boc-protected intermediate.

-

Deprotection: The Boc-protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a strong acid (e.g., trifluoroacetic acid or a solution of HCl in dioxane) at room temperature. After completion of the reaction, the solvent is removed under reduced pressure, and the resulting crude product can be purified by recrystallization or chromatography to afford N-(Piperidin-4-yl)nicotinamide, which can then be converted to its dihydrochloride salt.

Therapeutic Potential of SST5 Antagonism

The selective antagonism of the SST5 receptor holds therapeutic promise for several conditions, primarily related to metabolic disorders.

-

Type 2 Diabetes: SST5 is expressed in pancreatic β-cells, and its activation by somatostatin inhibits insulin secretion[4]. Therefore, an SST5 antagonist could enhance glucose-stimulated insulin secretion, making it a potential therapeutic strategy for type 2 diabetes. The piperidinyl-nicotinamide class of compounds has been investigated for this purpose[1].

-

Neuroendocrine Tumors: While somatostatin analogs (agonists) are used to treat some neuroendocrine tumors by inhibiting hormone secretion and cell proliferation, in certain contexts, receptor antagonism might be beneficial. The specific roles of SST5 in different tumor types are still under investigation[3].

-

Other Potential Applications: Given the widespread distribution of somatostatin receptors, SST5 antagonists may have applications in other areas, such as the regulation of growth hormone secretion and gastrointestinal function[4].

Conclusion

N-(Piperidin-4-yl)nicotinamide dihydrochloride represents the core scaffold of a class of potent and selective somatostatin receptor subtype 5 antagonists. While biological data for the parent compound itself is not extensively documented, the structure-activity relationship studies on its N-substituted analogs have provided a clear rationale for their high affinity and selectivity for the SST5 receptor. The ability of these compounds to block the inhibitory effects of somatostatin on insulin secretion highlights their potential as a novel therapeutic approach for the treatment of type 2 diabetes. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a valuable resource for researchers and drug development professionals working in the field of GPCR pharmacology and metabolic diseases. Further investigation into the in vivo efficacy and safety of optimized piperidinyl-nicotinamide analogs will be crucial in translating the therapeutic potential of SST5 antagonism into clinical applications.

References

-

Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists. (2024). Proceedings of the National Academy of Sciences. [Link]

-

The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors. (2023). International Journal of Molecular Sciences. [Link]

-

Somatostatin receptor 5 - Wikipedia. [Link]

-

What are SSTR5 agonists and how do they work? - Patsnap Synapse. (2024). [Link]

-

Alker, A., et al. (2010). Piperidinyl-nicotinamides as potent and selective somatostatin receptor subtype 5 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(15), 4521-4525. [Link]

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. [Link]

-

Selective Regulation of Somatostatin Receptor Subtype Signaling: Evidence for Constitutive Receptor Activation. (2006). Molecular Endocrinology. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Application Notes and Protocols for In Vitro Evaluation of N-(Piperidin-4-yl)nicotinamide dihydrochloride

Introduction: Unveiling the Therapeutic Potential of a Novel Nicotinamide Derivative

N-(Piperidin-4-yl)nicotinamide dihydrochloride is a small molecule belonging to the nicotinamide family, a class of compounds known for a wide range of biological activities. Nicotinamide, also known as vitamin B3, is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+) and is involved in cellular metabolism, DNA repair, and signaling.[1][2] Derivatives of nicotinamide are being actively investigated for their therapeutic potential in various diseases, including cancer and inflammatory conditions.[3][4] The incorporation of a piperidine moiety can influence the pharmacological properties of the parent molecule, potentially enhancing its potency, selectivity, or pharmacokinetic profile.[5]

This guide provides a comprehensive framework for the in vitro evaluation of N-(Piperidin-4-yl)nicotinamide dihydrochloride, designed for researchers in drug discovery and development. The protocols detailed herein are intended to facilitate the initial characterization of this compound's biological activity, focusing on its potential cytotoxic effects and its inhibitory activity against histone deacetylases (HDACs), a common target for nicotinamide-based compounds.[1]

Part 1: Foundational Cellular Assays - Assessing Cytotoxicity

A primary step in characterizing any new chemical entity is to determine its effect on cell viability. The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol outlines the steps to evaluate the cytotoxic effects of N-(Piperidin-4-yl)nicotinamide dihydrochloride against a panel of human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

N-(Piperidin-4-yl)nicotinamide dihydrochloride

-

Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT-116 - colorectal carcinoma)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of N-(Piperidin-4-yl)nicotinamide dihydrochloride in a suitable solvent (e.g., water or DMSO).

-

Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Expected Outcome: This assay will determine the concentration-dependent cytotoxic effect of N-(Piperidin-4-yl)nicotinamide dihydrochloride on different cancer cell lines, providing a preliminary indication of its anti-proliferative potential.

Part 2: Mechanistic Insights - Histone Deacetylase (HDAC) Inhibition Assays

Nicotinamide is a known inhibitor of sirtuins (Class III HDACs) and other HDACs.[1] Therefore, it is crucial to investigate whether N-(Piperidin-4-yl)nicotinamide dihydrochloride retains this activity. Fluorometric or luminometric assays are commonly used for high-throughput screening of HDAC inhibitors.[6][7]

Protocol 2: Fluorometric HDAC Activity Assay

This protocol describes a generic, fluorescence-based assay to screen for HDAC inhibitory activity. Commercial kits are widely available and provide optimized reagents and protocols.[7]

Principle: The assay utilizes a substrate containing an acetylated lysine residue. In the presence of an HDAC enzyme, the acetyl group is removed. A developer solution is then added, which recognizes the deacetylated substrate and releases a fluorophore. The fluorescence intensity is directly proportional to the HDAC activity.

Materials:

-

N-(Piperidin-4-yl)nicotinamide dihydrochloride

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or a pan-HDAC extract)

-

HDAC assay buffer

-

Fluorogenic HDAC substrate

-

HDAC developer solution

-

Known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control

-

Black, opaque 96-well or 384-well microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of N-(Piperidin-4-yl)nicotinamide dihydrochloride and the positive control inhibitor.

-

Perform serial dilutions in HDAC assay buffer to obtain a range of test concentrations.

-

-

Enzyme Reaction:

-

In each well of the microplate, add the HDAC enzyme and the test compound or control.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Include wells with enzyme and substrate but no inhibitor (100% activity) and wells with substrate only (background).

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

-

Development and Signal Detection:

-

Stop the enzymatic reaction by adding the developer solution to each well.

-

Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation and 450-465 nm emission).[7]

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of HDAC inhibition for each compound concentration relative to the 100% activity control.

-

Plot the percentage of inhibition against the compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

Expected Outcome: This assay will reveal whether N-(Piperidin-4-yl)nicotinamide dihydrochloride inhibits HDAC activity and will provide a quantitative measure of its potency (IC₅₀).

Visualization of Experimental Workflow

Caption: Workflow for the fluorometric HDAC inhibition assay.

Part 3: Cellular Target Engagement - In-Cell Western Assay

To confirm that the observed HDAC inhibition in a biochemical assay translates to target engagement within a cellular context, an In-Cell Western (ICW) assay can be performed to measure the acetylation status of histones.

Protocol 3: In-Cell Western for Histone Acetylation

Principle: The In-Cell Western assay is an immunocytochemical method performed in microplates. Cells are treated with the test compound, fixed, and permeabilized. Primary antibodies specific for an acetylated histone mark (e.g., acetyl-Histone H3) and a total histone control are used, followed by detection with spectrally distinct secondary antibodies conjugated to near-infrared fluorophores. The fluorescence intensity is quantified to determine the relative levels of histone acetylation.

Materials:

-

N-(Piperidin-4-yl)nicotinamide dihydrochloride

-

Human cancer cell line (e.g., HeLa or HCT-116)

-

Complete cell culture medium

-

96-well microplates

-

Formaldehyde solution (for fixing)

-

Triton X-100 or saponin (for permeabilization)

-

Blocking buffer (e.g., Odyssey Blocking Buffer or non-fat dry milk)

-

Primary antibody against acetylated histone (e.g., anti-acetyl-H3)

-

Primary antibody for normalization (e.g., anti-total H3)

-

Near-infrared fluorescently-labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)

-

Near-infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat cells with various concentrations of N-(Piperidin-4-yl)nicotinamide dihydrochloride for a defined period (e.g., 18-24 hours). Include positive (e.g., SAHA) and negative (vehicle) controls.

-

-

Fixing and Permeabilization:

-

Remove the treatment medium and fix the cells with formaldehyde solution for 20 minutes at room temperature.

-

Wash the wells with PBS.

-

Permeabilize the cells with a solution containing Triton X-100 or saponin for 20 minutes.

-

-

Blocking and Antibody Incubation:

-

Wash the wells with PBS.

-

Block non-specific binding by incubating with blocking buffer for 1.5 hours at room temperature.

-

Incubate with a mixture of the primary antibodies (anti-acetyl-H3 and anti-total H3) diluted in blocking buffer overnight at 4°C.

-

Wash the wells multiple times with PBS containing 0.1% Tween-20.

-

Incubate with a mixture of the fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.

-

-

Imaging and Analysis:

-

Wash the wells thoroughly.

-

Scan the plate using a near-infrared imaging system to detect the signals from both secondary antibodies.

-

Quantify the fluorescence intensity for both the acetylated histone and the total histone.

-

Data Analysis:

-

Normalize the acetylated histone signal to the total histone signal for each well.

-

Plot the normalized acetylated histone levels against the compound concentration.

-

Determine the EC₅₀ value (the concentration that produces 50% of the maximal effect).

Expected Outcome: This assay will provide evidence of target engagement by demonstrating a dose-dependent increase in histone acetylation in cells treated with N-(Piperidin-4-yl)nicotinamide dihydrochloride.

Visualization of Signaling Pathway

Sources

- 1. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 3. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. promega.com [promega.com]

- 7. caymanchem.com [caymanchem.com]

Application Notes and Protocols: Characterizing N-(Piperidin-4-yl)nicotinamide dihydrochloride with Cell-Based Assays

Introduction: The Therapeutic Promise of PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular machinery that responds to DNA damage.[1][2] This family of proteins, particularly PARP1 and PARP2, plays a pivotal role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3] Upon detecting a DNA SSB, PARP binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate.[1] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[1]

In the context of cancer therapy, inhibiting PARP has emerged as a powerful strategy, especially for tumors harboring defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[2] When PARP is inhibited, SSBs are not efficiently repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication.[2] In cancer cells with a compromised homologous recombination (HR) pathway for DSB repair (a hallmark of BRCA mutations), the accumulation of unrepaired DSBs triggers cell death—a concept known as synthetic lethality.

N-(Piperidin-4-yl)nicotinamide dihydrochloride, a compound featuring a nicotinamide moiety, is structurally related to known PARP inhibitors. Nicotinamide itself is a precursor to NAD+ and has been shown to inhibit PARP activity.[4][5] Therefore, N-(Piperidin-4-yl)nicotinamide dihydrochloride is a compelling candidate for evaluation as a PARP inhibitor. This application note provides a comprehensive guide for researchers to characterize the cellular effects of this compound using a suite of robust, validated cell-based assays.

I. Foundational Assays: Confirming PARP Inhibition and Cellular Viability

The initial characterization of a putative PARP inhibitor involves two key aspects: directly measuring its effect on PARP activity within the cell and assessing its impact on cell viability, both as a standalone agent and in combination with DNA-damaging agents.

A. Cellular PARP Activity Assay

This assay directly quantifies the enzymatic activity of PARP in cell lysates, providing a primary measure of the compound's inhibitory potential. A common method is a chemiluminescent or colorimetric assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.[6]

Principle: Cell extracts are prepared and incubated with a reaction mixture containing biotinylated NAD+ and histones coated on a microplate. Active PARP in the lysate will utilize the biotinylated NAD+ to PARylate the histones. The amount of incorporated biotin is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate followed by a chemiluminescent or colorimetric substrate.[6] A decrease in signal in the presence of the test compound indicates PARP inhibition.

Experimental Protocol:

-

Cell Culture and Treatment:

-

Select an appropriate cancer cell line. For initial screening, a cell line with high PARP expression, such as the colon cancer cell line LoVo, can be used.[6]

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a dose range of N-(Piperidin-4-yl)nicotinamide dihydrochloride (e.g., 0.1 nM to 100 µM) for a defined period (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to normalize the PARP activity.[6]

-

-

PARP Activity Measurement:

-

Add the normalized cell lysates to a 96-well strip plate pre-coated with histones.

-

Initiate the PARP reaction by adding a reaction buffer containing biotinylated NAD+.

-

Incubate the plate to allow for the PARylation reaction to occur.

-

Wash the plate to remove unincorporated reagents.

-

Add Streptavidin-HRP conjugate and incubate.

-

After another wash step, add the HRP substrate and measure the chemiluminescent or colorimetric signal using a microplate reader.[6]

-

-

Data Analysis:

-

Calculate the percentage of PARP inhibition for each concentration of the compound relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration at which 50% of PARP activity is inhibited) using non-linear regression analysis.

-

B. Cell Viability and Cytotoxicity Assay

This assay evaluates the effect of the compound on cell proliferation and viability. A common and robust method is the AlamarBlue (Resazurin) assay.[6]

Principle: AlamarBlue contains resazurin, a non-fluorescent, cell-permeable dye. In viable, metabolically active cells, intracellular reductases convert resazurin to the highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of living cells.[6]

Experimental Protocol:

-

Cell Seeding and Treatment:

-

Seed a cancer cell line (e.g., a BRCA-deficient line like MDA-MB-436 or a BRCA-proficient line like MDA-MB-231) in a 96-well plate at an appropriate density and allow for overnight adherence.[7]

-

To assess synthetic lethality, treat the cells with a dose range of N-(Piperidin-4-yl)nicotinamide dihydrochloride alone and in combination with a fixed concentration of a DNA-damaging agent (e.g., temozolomide or cisplatin).[6][7] Include controls for the vehicle and the DNA-damaging agent alone.

-

Incubate the cells for a longer duration, typically 72 hours, to allow for the cytotoxic effects to manifest.[6]

-

-

AlamarBlue Assay:

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.

-

Determine the IC50 value for the compound alone and in combination with the DNA-damaging agent. A significant decrease in the IC50 in the combination treatment suggests a synergistic effect.[6]

-

II. Mechanistic Assays: Probing the Downstream Consequences

Beyond primary inhibition and viability, it is crucial to confirm the on-target effects of the compound within the cellular context. This involves assays that measure target engagement and the downstream consequences of PARP inhibition on DNA damage signaling.

A. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that a compound directly binds to its intended target protein in a cellular environment.[8][9]

Principle: The binding of a ligand (the drug) to its target protein can alter the protein's thermal stability.[8] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The soluble fraction of the target protein at each temperature is then quantified. A compound that binds and stabilizes its target will result in more of the protein remaining in the soluble fraction at higher temperatures compared to the untreated control.[8][10]

Experimental Protocol:

-

Cell Treatment and Heating:

-

Treat cultured cells with N-(Piperidin-4-yl)nicotinamide dihydrochloride or vehicle.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat the individual aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.

-

-

Lysis and Protein Analysis:

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble fraction (containing the non-denatured protein) from the precipitated fraction by centrifugation.

-

Analyze the amount of soluble PARP1 in the supernatant by Western blotting or ELISA.

-

-

Data Analysis:

-

Generate a melting curve by plotting the amount of soluble PARP1 as a function of temperature for both the compound-treated and vehicle-treated samples.

-

A shift in the melting curve to higher temperatures for the compound-treated sample confirms target engagement.

-

B. γH2AX Assay for DNA Double-Strand Break Formation

This assay quantifies the formation of DSBs, a key downstream consequence of PARP inhibition in cells undergoing DNA replication or treated with DNA-damaging agents.

Principle: Following the formation of a DSB, the histone variant H2AX is rapidly phosphorylated on serine 139 to form γH2AX.[11] This phosphorylation event serves as a sensitive and specific biomarker for DNA DSBs.[12][13] The presence of γH2AX can be detected and quantified using immunofluorescence microscopy or flow cytometry.

Experimental Protocol:

-

Cell Culture, Treatment, and Fixation:

-

Grow cells on coverslips in a multi-well plate.

-

Treat the cells with N-(Piperidin-4-yl)nicotinamide dihydrochloride, a DNA-damaging agent, or a combination of both. Include appropriate controls.

-

After the desired treatment time, fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking buffer (e.g., bovine serum albumin in PBS).

-

Incubate the cells with a primary antibody specific for γH2AX.

-

Wash and then incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Quantification:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope. γH2AX will appear as distinct foci within the nucleus.

-

Quantify the number and intensity of γH2AX foci per cell using image analysis software.

-

-

Data Analysis:

-

Compare the levels of γH2AX foci in compound-treated cells versus control cells. An increase in γH2AX foci, particularly in combination with a DNA-damaging agent, is indicative of effective PARP inhibition leading to the accumulation of DSBs.

-

III. Data Presentation and Visualization

Summary of Key Quantitative Data

| Assay | Cell Line(s) | Key Parameter | Expected Outcome with Effective PARP Inhibitor |

| Cellular PARP Activity | LoVo, HeLa, etc. | IC50 | Low nanomolar to micromolar IC50 value |

| Cell Viability (Single Agent) | BRCA-deficient (e.g., MDA-MB-436) | IC50 | Modest to low cytotoxicity |

| Cell Viability (Combination) | BRCA-deficient | IC50 (in presence of DNA-damaging agent) | Significant reduction in IC50 compared to single agents |

| CETSA | Any relevant cell line | Thermal Shift (ΔTm) | Positive thermal shift indicating target engagement |

| γH2AX Assay | Any relevant cell line | Number of foci/cell | Increased number of γH2AX foci, especially in S-phase cells or in combination with a DNA-damaging agent |

Visualizing the PARP Inhibition Pathway and Experimental Workflow

Caption: Signaling pathway of PARP in DNA repair and its inhibition.

Caption: General experimental workflow for compound characterization.

IV. References

-

BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nicotinamide. PubChem Compound Summary for CID 936. Retrieved from [Link]

-

BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. [Link]

-

Reaction Biology. (n.d.). PARP Assay Services. Retrieved from [Link]

-

BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

-

Martinez, P. M., & Blasco, M. A. (2016). The γH2AX DNA damage assay from a drop of blood. Oncotarget, 7(12), 13398–13399. [Link]

-

Evotec. (n.d.). γH2AX Double Strand DNA Damage Response Assay. Cyprotex. Retrieved from [Link]

-

Pomonis, J. D., et al. (1999). Characterization of neuromuscular blocking action of piperidine derivatives. Toxicon, 37(10), 1433-1447. [Link]

-

Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 84(2), 234-237. [Link]

-

National Center for Biotechnology Information. (n.d.). H2AX as a Sensor of DNA Damage. Retrieved from [Link]

-

Castro-Mesta, J. F., et al. (2015). Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin. Oncology Reports, 33(3), 1433-1440. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2017). Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. BMC Chemistry, 11(1), 93. [Link]

-

National Center for Biotechnology Information. (n.d.). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

-

Pilie, P. G., Gay, C. M., & Byers, L. A. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers, 14(5), 1157. [Link]

-

Mah, L. J., El-Osta, A., & Karagiannis, T. C. (2010). γH2AX as a molecular marker of DNA double-strand breaks and genomic instability. Epigenetics & Chromatin, 3, 5. [Link]

-

Bio-Techne. (n.d.). PARP: Activity Assays. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). γH2AX assay as DNA damage biomarker for human population studies: defining experimental conditions. Retrieved from [Link]

-

American Chemical Society. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

-

Pelchem. (n.d.). Cellular thermal shift assays - bringing relevant target engagement to your drug discovery workflow. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Retrieved from [Link]

-

MDPI. (n.d.). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]

-

Alfa Cytology. (n.d.). PARP Activity Assay Service. Retrieved from [Link]

-

ResearchGate. (n.d.). Detection of DNA double strand breaks using γ-H2AX assay. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Nicotinamide as Chemo-Preventive Agent in NMSCs: A Systematic Review and Meta-Analysis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. mdpi.com [mdpi.com]

- 11. H2AX as a Sensor of DNA Damage | Center for Cancer Research [ccr.cancer.gov]

- 12. γH2AX Double Strand DNA Damage Response Assay | Cyprotex | Evotec [evotec.com]

- 13. γH2AX assay as DNA damage biomarker for human population studies: defining experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

"N-(Piperidin-4-yl)nicotinamide dihydrochloride" solution preparation for experiments

Application Notes and Protocols for N-(Piperidin-4-yl)nicotinamide dihydrochloride

A Comprehensive Guide for Researchers in Drug Development

Introduction to N-(Piperidin-4-yl)nicotinamide dihydrochloride

N-(Piperidin-4-yl)nicotinamide dihydrochloride is a chemical compound that integrates two key bioactive moieties: a nicotinamide group and a piperidine ring. Nicotinamide, a form of vitamin B3, is a precursor to the essential coenzymes NAD+ and NADP+, playing a crucial role in cellular metabolism, DNA repair, and signaling.[1][2] The piperidine ring is a common scaffold in medicinal chemistry, found in numerous pharmaceuticals and natural products, and can influence the compound's pharmacokinetic and pharmacodynamic properties.[3][4] The dihydrochloride salt form of this compound generally enhances its hydrophilicity and stability in aqueous solutions.

Given its structure, N-(Piperidin-4-yl)nicotinamide dihydrochloride is a compound of interest for investigating biological activities associated with nicotinamide, such as the inhibition of PARP and sirtuins, as well as potential neurological or antimicrobial effects attributed to piperidine derivatives.[1][4][5] These application notes will guide researchers in the proper preparation and use of this compound for in vitro and in vivo studies.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of N-(Piperidin-4-yl)nicotinamide dihydrochloride is fundamental to accurate and reproducible experimental design. The table below summarizes key data for the compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇Cl₂N₃O | [6] |

| Molecular Weight | 278.18 g/mol | [6] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Predicted to be soluble in water due to the dihydrochloride salt. Nicotinamide is freely soluble in water.[7][8] Piperidine is miscible with water.[9] Solubility in organic solvents such as DMSO and ethanol is also likely, based on the properties of nicotinamide.[10] | Inferred |

| Storage | Store at 2-8°C in a dry, well-ventilated place.[11] Keep container tightly closed. | General laboratory practice |

Solution Preparation: A Step-by-Step Protocol

Accurate solution preparation is critical for obtaining reliable experimental results. The following protocols are based on the predicted solubility of N-(Piperidin-4-yl)nicotinamide dihydrochloride and general best practices. It is strongly recommended to perform small-scale solubility tests before preparing large volumes of stock solutions.

Required Materials

-

N-(Piperidin-4-yl)nicotinamide dihydrochloride powder

-

Sterile, deionized, or distilled water

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile conical tubes (15 mL and 50 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile filters (0.22 µm)

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Safety Precautions

-

Handle the compound in a well-ventilated area or a chemical fume hood.[12]

-

Wear appropriate PPE to avoid skin and eye contact.[12][13][14]

Preparation of a 10 mM Aqueous Stock Solution

This protocol is suitable for experiments where an aqueous solution is preferred.

-

Calculate the required mass:

-

For 10 mL of a 10 mM solution: Mass (g) = 10 mM * 0.010 L * 278.18 g/mol = 0.0278 g (27.8 mg)

-

-

Weigh the compound:

-

Using a calibrated analytical balance, carefully weigh 27.8 mg of N-(Piperidin-4-yl)nicotinamide dihydrochloride.

-

-

Dissolution:

-

Transfer the weighed powder to a 15 mL sterile conical tube.

-

Add 8 mL of sterile water to the tube.

-

Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

-

-

Final Volume Adjustment:

-

Add sterile water to bring the final volume to 10 mL.

-

-

Sterilization:

-

Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

-

-

Storage:

-

Store the stock solution in aliquots at -20°C. Based on the stability of nicotinamide in aqueous solutions, it is recommended to use freshly prepared solutions or avoid long-term storage of aqueous stocks.[10] Studies on nicotinamide cofactors suggest that Tris buffer may offer better long-term stability.[16][17]

-